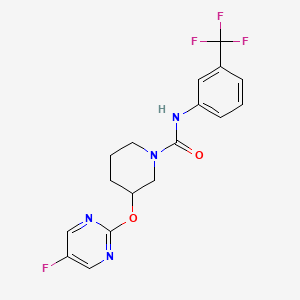

3-((5-fluoropyrimidin-2-yl)oxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-((5-fluoropyrimidin-2-yl)oxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C17H16F4N4O2 and its molecular weight is 384.335. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 3-((5-fluoropyrimidin-2-yl)oxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide (hereafter referred to as Compound 3o) has emerged as a significant candidate in medicinal chemistry, particularly for its potential anti-mycobacterial and pharmacokinetic properties. This detailed article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

Compound 3o features a complex structure that includes a piperidine core, a fluoropyrimidine moiety, and a trifluoromethyl-substituted phenyl group. The presence of these functional groups is believed to contribute to its biological activity.

Anti-mycobacterial Activity

Compound 3o was primarily evaluated for its anti-mycobacterial properties. The minimum inhibitory concentration (MIC) values indicate its potency against Mycobacterium tuberculosis (M.tb):

- MIC ≤ 2 nM for meta-substituted derivatives.

- MIC = 4 nM for the trifluoromethyl-substituted variant.

- MIC = 8 nM for the para-fluorine derivative.

These results suggest that modifications in the aromatic ring significantly influence the compound's efficacy against M.tb .

Pharmacokinetics

Pharmacokinetic analysis revealed promising attributes for Compound 3o:

- Bioavailability : Approximately 44.83% , which is notably higher compared to other compounds like PBTZ169 (20.81%).

- Volume of Distribution (Vss) : Calculated at 4524.65 mL/kg , indicating extensive tissue penetration.

- Stability : The compound exhibited a half-life (T1/2) of 61.4 minutes in human liver microsomes, showcasing good metabolic stability .

Toxicity Profile

In vitro studies demonstrated that Compound 3o is non-toxic to VERO cells at concentrations up to 10 μM , indicating a favorable safety profile .

The mechanism underlying the anti-mycobacterial activity of Compound 3o appears to involve interference with bacterial cell wall synthesis and metabolic pathways, although specific targets remain to be fully elucidated.

Study on Structural Variants

A series of structural modifications were conducted to optimize the biological activity of piperidine derivatives. The introduction of halogens and other substituents was systematically evaluated:

- Fluoro-substitution on the benzene ring was found to enhance anti-M.tb activity compared to chloro or bromo substitutions.

- The design strategy emphasized the balance between hydrophobicity and solubility, with pyrimidine substitutions providing better metabolic stability .

Comparative Analysis with Other Compounds

In comparative studies with PBTZ169, Compound 3o exhibited superior lung enrichment and bioavailability, which are critical parameters for drugs targeting pulmonary infections .

Data Tables

| Property | Value |

|---|---|

| Minimum Inhibitory Concentration (MIC) | ≤ 2 nM (meta) / 4 nM (trifluoromethyl) / 8 nM (para) |

| Bioavailability | 44.83% |

| Volume of Distribution (Vss) | 4524.65 mL/kg |

| Half-life in Liver Microsomes | 61.4 minutes |

| Non-toxicity | CC50 > 10 μM |

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the compound's efficacy against various pathogens. For instance, derivatives of pyrimidine compounds have shown significant antibacterial activity, particularly against Mycobacterium tuberculosis (M.tb). A specific derivative demonstrated a minimum inhibitory concentration (MIC) of ≤ 2 nM, indicating potent anti-M.tb activity. The introduction of fluorine atoms in the structure appears to enhance antimicrobial properties by improving metabolic stability and solubility in biological systems .

Anticancer Properties

The compound has been investigated for its potential in cancer therapy. Pyrimidine derivatives have been associated with various cancer types, demonstrating selective inhibition of cancer cell proliferation. For example, certain derivatives exhibited IC50 values ranging from 0.87 to 12.91 μM against breast cancer cell lines (MCF-7 and MDA-MB-231), outperforming traditional chemotherapeutics like 5-Fluorouracil . The mechanism involves targeting specific pathways such as the PI3K/Akt pathway, crucial for tumor growth and survival.

Antiviral Activity

In addition to its antibacterial and anticancer properties, the compound has shown promise as an antiviral agent. Studies indicate that certain pyrimidine derivatives exhibit activity against HIV strains with EC50 values as low as 3.43 nM, suggesting potential for development into antiviral therapeutics .

Case Studies

Eigenschaften

IUPAC Name |

3-(5-fluoropyrimidin-2-yl)oxy-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F4N4O2/c18-12-8-22-15(23-9-12)27-14-5-2-6-25(10-14)16(26)24-13-4-1-3-11(7-13)17(19,20)21/h1,3-4,7-9,14H,2,5-6,10H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMKLMDOSOHMSOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)OC3=NC=C(C=N3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F4N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.